ジデセチルクロロキン-d4

概要

説明

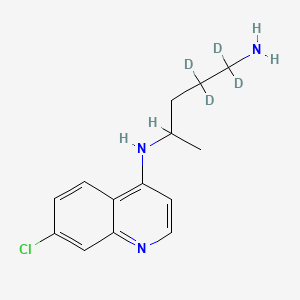

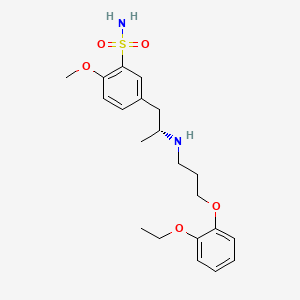

Didesethyl Chloroquine-d4 is a deuterium-labeled derivative of Didesethyl Chloroquine, which is a major metabolite of the antimalarial agent Chloroquine. The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3, and it has a molecular weight of 267.79. This compound is primarily used in scientific research, particularly in the fields of drug metabolism and pharmacokinetics .

科学的研究の応用

Didesethyl Chloroquine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Drug Metabolism Research: Used to study the metabolic pathways and pharmacokinetics of Chloroquine and its derivatives.

Proteomics Research: Utilized in the analysis of protein interactions and functions.

Pharmacokinetics Research: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.

Industrial Applications: Used in the development of new pharmaceuticals and in quality control processes .

作用機序

Target of Action

Didesethyl Chloroquine-d4, a major metabolite of the antimalarial agent Chloroquine, primarily targets the malarial parasite Plasmodium . The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .

Mode of Action

Didesethyl Chloroquine-d4 interacts with its targets by inhibiting the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, a process vital for the survival of the malarial parasite . The compound also interacts with double-stranded DNA, one of its targets inside cells .

Biochemical Pathways

The primary biochemical pathway affected by Didesethyl Chloroquine-d4 is the heme to hemazoin conversion process in malarial parasites . By inhibiting this process, the compound disrupts the parasite’s ability to detoxify heme, leading to its death . Additionally, Didesethyl Chloroquine-d4 can disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Didesethyl Chloroquine-d4 are similar to those of Chloroquine . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . Both parent drug and metabolite can be detected in urine months after a single dose .

Result of Action

The primary result of Didesethyl Chloroquine-d4’s action is the death of the malarial parasite. By inhibiting the conversion of heme to hemazoin, the compound causes the parasite to accumulate toxic heme, leading to its death . Additionally, Didesethyl Chloroquine-d4 is a potent myocardial depressant .

Action Environment

The action, efficacy, and stability of Didesethyl Chloroquine-d4 can be influenced by various environmental factors. For instance, the efficiency of liquid-liquid extraction, a common method used in Chloroquine analysis, can be affected by the volume of solvent required and its environmental implications . Furthermore, the compound’s interaction with its targets can be influenced by reactive oxygen species formation .

生化学分析

Biochemical Properties

Didesethyl Chloroquine-d4 interacts with various biomolecules in biochemical reactions. It is known to have a strong binding affinity with double-stranded DNA (dsDNA), which is entropically driven . This interaction is significant in its mechanism of action .

Cellular Effects

Didesethyl Chloroquine-d4 has been shown to have effects on various types of cells. For instance, it has been found to exhibit a better binding affinity in molecular docking studies against the P23pro-zbd domain of the Chikungunya virus . This suggests that Didesethyl Chloroquine-d4 could potentially influence cell function by interacting with specific cellular proteins.

Molecular Mechanism

The molecular mechanism of Didesethyl Chloroquine-d4 involves its intercalation into dsDNA . This intercalation occurs in the same concentration range as its observed toxic effects on cells, suggesting that this interaction is responsible for the compound’s cytotoxicity .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Didesethyl Chloroquine-d4 in animal models are limited, related compounds like Chloroquine have been studied. For instance, continuous oral administration of Chloroquine in drinking water has been shown to have a robust prophylactic effect and comparable curative effect against patent blood stage infection in murine models .

Metabolic Pathways

Didesethyl Chloroquine-d4 is involved in the metabolic pathways of Chloroquine, from which it is a major metabolite . It is formed by the main oxidative metabolic pathway .

Subcellular Localization

Given its known interactions, such as its intercalation into dsDNA , it is likely that it may localize in the nucleus where the DNA resides.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Didesethyl Chloroquine-d4 typically involves the deuteration of Didesethyl Chloroquine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and solvents .

Industrial Production Methods: Industrial production of Didesethyl Chloroquine-d4 follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the high purity and yield of the deuterated compound. The use of specialized equipment and controlled environments is essential to maintain the integrity of the product .

化学反応の分析

Types of Reactions: Didesethyl Chloroquine-d4 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .

類似化合物との比較

Didesethyl Chloroquine: The non-deuterated form of Didesethyl Chloroquine-d4.

Desethyl Chloroquine: Another metabolite of Chloroquine with a similar structure.

Chloroquine: The parent compound from which Didesethyl Chloroquine-d4 is derived

Uniqueness: Didesethyl Chloroquine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .

特性

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEDIFVVTRKXHP-BRVWLQDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675835 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215797-41-3 | |

| Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)

![(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564405.png)

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)